molecular formula C15H14FNO3 B15361242 Benzyl 4-amino-2-fluoro-5-methoxybenzoate

Benzyl 4-amino-2-fluoro-5-methoxybenzoate

Cat. No.: B15361242
M. Wt: 275.27 g/mol
InChI Key: YAHWWCVNEYBFTF-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-fluoro-5-methoxy-benzoate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl ester group attached to a substituted benzoate ring, which includes amino, fluoro, and methoxy functional groups. These substituents contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-amino-2-fluoro-5-methoxy-benzoate typically involves multi-step organic reactions. One common method includes:

    Nitration and Reduction: Starting with 2-fluoro-5-methoxy-benzoic acid, nitration is performed to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The resulting 4-amino-2-fluoro-5-methoxy-benzoic acid is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are crucial for large-scale production.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to benzyl 4-amino-2-fluoro-5-methoxy-benzyl alcohol.

    Substitution: Replacement of the fluoro group with nucleophiles like methoxide or amine groups.

Scientific Research Applications

Chemistry: Benzyl 4-amino-2-fluoro-5-methoxy-benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The presence of the amino group can facilitate the formation of amide bonds, which are common in drug molecules.

Industry: In the industrial sector, benzyl 4-amino-2-fluoro-5-methoxy-benzoate can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which benzyl 4-amino-2-fluoro-5-methoxy-benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    Benzyl 4-amino-2-fluoro-benzoate: Lacks the methoxy group, which may affect its reactivity and applications.

    Benzyl 4-amino-5-methoxy-benzoate: Lacks the fluoro group, potentially altering its chemical behavior and biological activity.

    Benzyl 4-amino-2-fluoro-5-methyl-benzoate: Substitutes the methoxy group with a methyl group, impacting its steric and electronic properties.

Uniqueness: Benzyl 4-amino-2-fluoro-5-methoxy-benzoate’s combination of functional groups makes it particularly versatile in synthetic applications. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts.

This detailed overview provides a comprehensive understanding of benzyl 4-amino-2-fluoro-5-methoxy-benzoate, highlighting its synthesis, reactivity, applications, and unique properties compared to similar compounds

Properties

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

benzyl 4-amino-2-fluoro-5-methoxybenzoate

InChI

InChI=1S/C15H14FNO3/c1-19-14-7-11(12(16)8-13(14)17)15(18)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3

InChI Key

YAHWWCVNEYBFTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)F)N

Origin of Product

United States

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